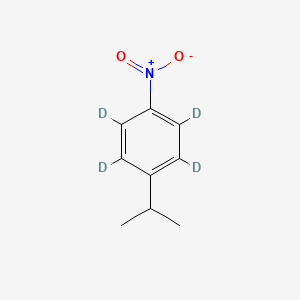
Methyl 3-chloro-4-morpholinobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-Chloro-4-morpholinobenzoate is a chemical compound with the molecular formula C12H14ClNO3 . It has an average mass of 255.697 Da and a monoisotopic mass of 255.066223 Da .
Molecular Structure Analysis
The molecular structure of Methyl 3-Chloro-4-morpholinobenzoate is defined by its molecular formula, C12H14ClNO3 . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Physical And Chemical Properties Analysis
Methyl 3-Chloro-4-morpholinobenzoate has a molecular weight of 255.7 . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Material Properties
- Experimental and Theoretical Investigation of Ligand and Anion Controlled Complex Formation : A study by Chakraborty et al. (2014) utilized morpholino ligands for synthesizing zinc(II) complexes with unique structural features and photoluminescence properties. This research illustrates the chemical versatility of morpholine derivatives in modifying the properties of metal complexes, potentially applicable in materials science and photoluminescence research Chakraborty et al., 2014.
Medical Imaging Applications
- PET Imaging of LRRK2 in Parkinson's Disease : Wang et al. (2017) synthesized a potential PET imaging agent for LRRK2, a kinase involved in Parkinson's disease, using a morpholine derivative. This compound shows the utility of morpholine derivatives in developing diagnostic tools for neurodegenerative diseases Wang et al., 2017.
Antibacterial Applications and DNA Interactions
- Antibacterial Screening and DNA Cleavage for Thiadiazole Derivative : Mali et al. (2019) synthesized a compound involving a morpholino group, demonstrating moderate inhibition against Mycobacteria tuberculosis and potential for DNA cleavage. This highlights the role of morpholine derivatives in developing new antibacterial agents and studying their interaction with DNA Mali et al., 2019.
Neurokinin-1 Receptor Antagonism
- Development of an Orally Active Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) reported on a high affinity, water-soluble neurokinin-1 receptor antagonist, demonstrating the potential of morpholine derivatives in creating effective treatments for depression and emesis Harrison et al., 2001.
Antidepressant Activity
- Synthesis and Antidepressive Activity : Research by Guo Ya-nan (2010) and Yuan Tao (2012) focused on synthesizing morpholine hydrochloride derivatives and testing their antidepressant activities, underscoring the potential of such compounds in developing new antidepressant drugs Guo Ya-nan, 2010; Tao Yuan, 2012.
Safety And Hazards
When handling Methyl 3-Chloro-4-morpholinobenzoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed .
Propiedades
IUPAC Name |
methyl 3-chloro-4-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPAJPGLLULBAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205925 |
Source


|
| Record name | Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-morpholinobenzoate | |
CAS RN |
1314406-49-9 |
Source


|
| Record name | Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)
![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)








